8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 248.5 g/mol. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities, including potential applications in medicinal chemistry as antimicrobial and anticancer agents .
The compound is classified under the category of heterocyclic compounds, specifically as a substituted benzoxazine. It is synthesized from readily available precursors through various chemical reactions. Its structural uniqueness arises from the presence of both bromine and chlorine substituents on the aromatic ring, which may influence its reactivity and biological activity .
The synthesis of 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine typically involves the cyclization of appropriate precursors. One common method includes:
The compound's structure can be represented by its IUPAC name: 8-bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride. Its InChI code is 1S/C8H7BrClNO.ClH/c9-6-3-5(10)4-7-8(6)12-2-1-11-7;/h3-4,11H,1-2H2;1H
, and its InChI key is XVTZJIQRUMCLKF-UHFFFAOYSA-N
.
The molecular structure features:
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine can undergo various chemical reactions:
The compound typically appears as a white solid with a melting point that varies based on purity but is generally around 200°C. It has a solubility profile that allows it to dissolve in organic solvents such as ethanol and dimethyl sulfoxide.
Some relevant chemical properties include:
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride has shown promise in several scientific applications:
Benzoxazines represent a privileged class of heterocyclic compounds characterized by a fused benzene and oxazine ring. First systematically investigated in the mid-20th century, these scaffolds gained prominence due to their synthetic versatility and diverse bioactivity profiles. The unsubstituted 3,4-dihydro-2H-benzo[1,4]oxazine core emerged as a structural mimic of natural neurotransmitters and enzyme cofactors, enabling interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions [9]. Early medicinal chemistry efforts focused on simple N-alkyl derivatives for central nervous system applications, but the discovery of their efficacy as calcium channel modulators and antimicrobial agents in the 1980s accelerated structural diversification [5]. The scaffold’s inherent stability, combined with opportunities for regioselective functionalization at C-6, C-8, and N-2 positions, established benzoxazines as versatile templates for rational drug design. Their synthetic accessibility via Mannich-type condensations of phenols, amines, and formaldehyde further cemented their utility in high-throughput library generation [9].
Halogenation, particularly bromination and chlorination, has emerged as a strategic approach for enhancing the bioactivity and target affinity of benzoxazine derivatives. The introduction of halogen atoms at specific ring positions profoundly influences molecular properties through three primary mechanisms:
Table 1: Bioactive Halogen-Substituted Benzoxazine Derivatives
Compound Structure | Biological Activity | Key Molecular Targets |
---|---|---|
6-Chloro-3,4-dihydro-2H-benzo[1,4]oxazine | Antitumor agent | Hypoxia-inducible factor (HIF-1α) |
8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[1,4]oxazine | Ferroptosis inhibitor | Glutathione peroxidase 4 (GPX4) |
6,8-Dibromo-2-methyl-benzo[1,4]oxazine | Antibacterial | Bacterial DNA gyrase |
Recent studies have validated halogenated benzoxazines as potent ferroptosis inhibitors, with NYY-series compounds exhibiting EC50 values in the nanomolar range (50 nM) in renal carcinoma and fibrosarcoma models [2]. These derivatives prevent iron-dependent lipid peroxidation through radical-trapping antioxidant mechanisms, demonstrating the therapeutic significance of halogen positioning. Similarly, hypoxia-targeting benzoxazines like compound 10 (IC50 = 87 μM) specifically downregulate HIF-1α, VEGF, and P21 expression in hypoxic tumor cells while sparing normoxic tissues [8].
The 8-bromo-6-chloro substitution pattern represents a strategically optimized pharmacophore configuration that maximizes target engagement through complementary halogen bonding and steric effects. This specific regiochemistry positions the larger bromine atom (van der Waals radius: 1.85 Å) ortho to the oxazine nitrogen and the smaller chlorine (van der Waals radius: 1.75 Å) meta to the same heteroatom, creating an asymmetric electronic distribution ideal for interaction with hydrophobic enzyme pockets:
Table 2: Molecular Properties of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine Hydrochloride
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C8H8BrCl2NO | High-resolution mass spectrometry |
Molecular Weight | 269.97 g/mol | - |
Purity | ≥96% | HPLC |
Physical Form | White crystalline solid | Visual characterization |
Melting Point | 33-34°C | Differential scanning calorimetry |
Density | 1.640 ± 0.06 g/cm³ | Pycnometry |
pKa (amine) | 2.68 ± 0.20 | Potentiometric titration |
LogP (octanol-water) | 2.98 | Shake-flask method |
The 8-bromo substituent enhances membrane permeability due to its lipophilic character (π = 0.86), while the 6-chloro group provides metabolic stability by blocking electrophilic aromatic substitution. This combination yields balanced physicochemical properties ideal for central nervous system penetration and oral bioavailability [4] [7]. Molecular modeling studies indicate the bromine atom participates in halogen bonding with carbonyl groups of amino acid residues (bond strength: 5–10 kJ/mol), significantly enhancing target binding affinity compared to mono-halogenated analogs [1]. The hydrochloride salt form improves aqueous solubility (34 mg/mL in phosphate buffer, pH 7.4) critical for in vivo administration in disease models [3].
In ferroptosis inhibition, the 8-bromo-6-chloro derivative NYY-6a demonstrates enhanced radical-trapping capacity through stabilization of the aminoxyl radical intermediate, effectively terminating lipid peroxidation chain reactions. This compound shows 9-fold greater potency than its 6,8-dichloro analog in RSL3-induced ferroptosis models, highlighting the electronic advantage of bromine at the 8-position [2]. The substitution pattern also enables selective downstream functionalization; the bromine serves as a handle for palladium-catalyzed cross-coupling reactions to generate diversified chemical libraries without affecting the chlorine functionality [1] [7]. Commercial availability of this building block (>95% purity from multiple suppliers including BLD Pharmatech and Sigma-Aldrich) facilitates rapid analog synthesis for structure-activity relationship studies targeting neurodegenerative disorders, cancer, and inflammatory conditions [1] [4] [7].
Table 3: Research Applications of 8-Bromo-6-chloro Substituted Benzoxazines
Therapeutic Area | Biological Activity | Mechanistic Insights |
---|---|---|
Oncology | Hypoxia-selective cytotoxicity | Downregulation of HIF-1α/VEGF signaling |
Neuroprotection | Ferroptosis inhibition | Scavenging lipid peroxidation radicals |
Antimicrobials | DNA gyrase inhibition | Competitive ATP binding site occupation |
Metabolic Disorders | PPARγ modulation | Allosteric receptor activation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: